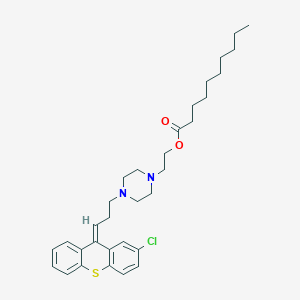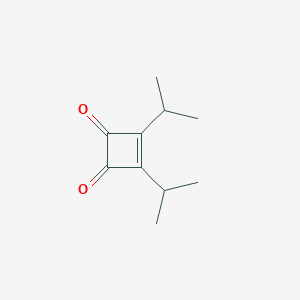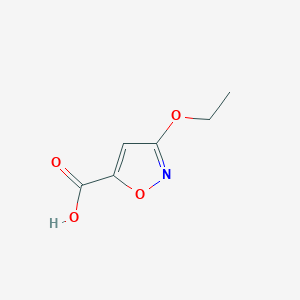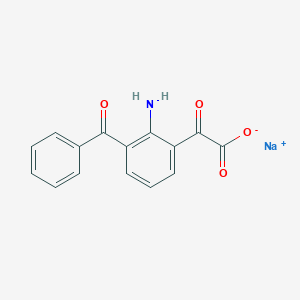
Zuclopenthixol decanoate
Descripción general
Descripción
Zuclopenthixol decanoate is an antipsychotic agent used in the management of schizophrenia . It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .
Synthesis Analysis
The synthesis of Zuclopenthixol decanoate involves several steps, including the reaction of 2-chloro-9H-thioxanthen-9-one with copper (II) acetate and racBINAP in THF . The synthesis process also involves the use of t-butyl methyl ether and wormwood salt .Molecular Structure Analysis
Zuclopenthixol decanoate has a molecular formula of C32H43ClN2O2S . It belongs to the thioxanthenes, which are organic polycyclic compounds containing a thioxanthene moiety .Chemical Reactions Analysis
Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . The decanoate ester provides a means of slow release since zuclopenthixol itself is a short-acting drug .Physical And Chemical Properties Analysis
Zuclopenthixol decanoate has an average mass of 555.214 Da and a mono-isotopic mass of 554.273376 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 662.7±55.0 °C at 760 mmHg, and a flash point of 354.6±31.5 °C .Aplicaciones Científicas De Investigación
Zuclopenthixol Decanoate: A Comprehensive Analysis of Scientific Research Applications
Treatment of Schizophrenia: Zuclopenthixol decanoate is primarily used in the treatment of schizophrenia. It is a long-acting antipsychotic medication that helps manage symptoms such as hallucinations, delusions, and disorganized thinking. Clinical trials are needed to fully address its effects, with future studies expected to report on service utilization, patient satisfaction, and economic outcomes .
Management of Paranoid Psychosis: This medication is also licensed for the treatment of paranoid psychosis. It helps in reducing paranoia and delusions associated with this condition. However, a significant number of patients discontinue use within 6 months due to adverse effects .
Pharmacological Research: In pharmacological research, Zuclopenthixol decanoate’s stability and quantification are studied through high-performance liquid chromatography (HPLC) methods. This research aids in understanding the drug’s stability over time and its interaction with various substances .
Off-Label Uses: Occasionally, Zuclopenthixol decanoate is used for off-label indications. While not extensively documented, these uses highlight the need for further research into additional therapeutic applications beyond its primary indications .
Adverse Effects Monitoring: Research into the adverse effects of Zuclopenthixol decanoate is crucial for patient safety. Studies focus on identifying common side effects and their management strategies to improve patient adherence to treatment .
Dosage Optimization: Determining the optimal dosage for individual patients is an ongoing area of research. This involves balancing efficacy with minimizing adverse effects to ensure the best possible outcomes for patients .
Mecanismo De Acción
Target of Action
Zuclopenthixol decanoate primarily targets the D1 and D2 dopamine receptors, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1A adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Zuclopenthixol decanoate is an antagonist at D1 and D2 dopamine receptors, meaning it blocks these receptors and inhibits their activity . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol decanoate can alter the neurotransmission of dopamine and serotonin, which are involved in mood regulation and other cognitive functions.
Biochemical Pathways
The exact biochemical pathways affected by zuclopenthixol decanoate are complex and involve multiple neurotransmitter systems. Its primary action is believed to be the antagonism of dopamine and serotonin receptors, which can lead to alterations in various downstream signaling pathways .
Pharmacokinetics
Zuclopenthixol decanoate is a long-acting intramuscular injection . Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is then hydrolyzed to the active substance, zuclopenthixol . This provides a means of slow release, as zuclopenthixol itself is a short-acting drug . The drug is metabolized by Cytochrome P450 2D6 .
Result of Action
The antagonism of D1 and D2 dopamine receptors by zuclopenthixol decanoate can result in a reduction of positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, its action on 5-HT2A receptors may help alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal .
Action Environment
The action of zuclopenthixol decanoate can be influenced by various environmental factors. For instance, the presence of certain substances or medications can affect the activity of Cytochrome P450 2D6, potentially altering the metabolism and efficacy of zuclopenthixol decanoate . Furthermore, individual genetic variations can also impact the drug’s effectiveness and the patient’s response to treatment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zuclopenthixol decanoate | |
CAS RN |
64053-00-5 | |
| Record name | Zuclopenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)


![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)


![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
